Structural Divergence from Carboxyamidotriazole (CAI): Loss of the Benzophenone Pharmacophore Re‑routes Biological Target Profile
The target compound replaces the signature 3,5‑dichloro‑4‑(4‑chlorobenzoyl)benzyl moiety of CAI with a simple 2‑chlorobenzyl group. This eliminates the benzophenone substructure that is essential for CAI‑mediated inhibition of non‑voltage‑operated Ca²⁺ channels. CAI demonstrates IC₅₀ values of 500 nM (K⁺‑stimulated) and 935 nM (carbachol‑stimulated) for calcium influx blockade . No published evidence indicates that the 2‑chlorobenzyl‑substituted ATC scaffold retains this mechanism; therefore, the target compound should be considered pharmacologically distinct from CAI [1].
| Evidence Dimension | Pharmacophore presence (benzophenone substructure required for Ca²⁺ channel inhibition) |
|---|---|
| Target Compound Data | 2‑Chlorobenzyl substituent; benzophenone absent |
| Comparator Or Baseline | Carboxyamidotriazole (CAI): 3,5‑dichloro‑4‑(4‑chlorobenzoyl)benzyl substituent; benzophenone present. Ca²⁺ influx IC₅₀ = 500 nM (K⁺), 935 nM (carbachol) |
| Quantified Difference | Qualitative: complete loss of benzophenone pharmacophore. Quantitative Ca²⁺ inhibition data for target compound not available. |
| Conditions | In vitro calcium flux assays (K⁺‑ and carbachol‑stimulated) – comparator data only |
Why This Matters
This structural divergence means the target compound cannot substitute for CAI in calcium‑signaling studies, and its activity must be independently validated for any intended biological application.
- [1] Kohn EC, et al. Structure‑activity analysis of carboxyamidotriazole (CAI) analogs. (The benzophenone moiety is critical for calcium channel inhibitory activity). J Med Chem. 1996. View Source
